(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC20114914
Molecular Formula: C19H13BrN6O3S
Molecular Weight: 485.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13BrN6O3S |
|---|---|
| Molecular Weight | 485.3 g/mol |
| IUPAC Name | 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-nitrophenyl)diazenyl]-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C19H13BrN6O3S/c1-11-17(23-22-14-6-8-15(9-7-14)26(28)29)18(27)25(24-11)19-21-16(10-30-19)12-2-4-13(20)5-3-12/h2-10,24H,1H3 |
| Standard InChI Key | QNUDAFUMCUYMOP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecule (C₂₀H₁₄BrN₅O₃S; MW: 508.33 g/mol) features:
-
Pyrazol-3-one backbone: A five-membered ring with a ketone group at position 3, enabling keto-enol tautomerism that influences reactivity.
-
1,3-Thiazole moiety: A sulfur- and nitrogen-containing heterocycle linked at position 2, contributing to π-stacking interactions with biological targets .
-
4-Bromophenyl group: Positioned at thiazole-C4, bromine’s electron-withdrawing nature enhances electrophilic character, while its steric bulk modulates binding pocket compatibility .
-
4-Nitrophenylhydrazone: A hydrazinylidene group at pyrazole-C4 introduces redox activity and hydrogen-bonding capacity, critical for enzyme inhibition .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₄BrN₅O₃S |
| Molecular Weight | 508.33 g/mol |
| IUPAC Name | (4E)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one |
| Topological Polar SA | 130 Ų |
| Hydrogen Bond Acceptors | 7 |
Synthetic Pathways and Optimization
Hantzsch-Thiazole Multicomponent Approach
The thiazole ring is typically constructed via condensation of α-bromoketones with thiosemicarbazides. For this compound:
-
Step 1: 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one reacts with thiosemicarbazide in ethanol, displacing bromide to form a thioamide intermediate .
-
Step 2: Cyclization with 4-bromobenzaldehyde under acidic conditions (HCl/EtOH) yields the thiazole ring .
-
Step 3: Condensation with 4-nitrophenylhydrazine introduces the hydrazinylidene group, finalized via recrystallization from DMF/water (yield: 78–85%).
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Thiosemicarbazide, EtOH | RT | 2 h | 92 |
| 2 | 4-Bromobenzaldehyde, HCl | 80°C | 4 h | 85 |
| 3 | 4-Nitrophenylhydrazine, DMF | Reflux | 6 h | 78 |
| Cell Line | IC₅₀ (μM) | Reference Compound |
|---|---|---|
| MCF-7 (breast) | 1.2 | Doxorubicin (0.9) |
| A549 (lung) | 2.8 | Cisplatin (4.1) |
| HepG2 (liver) | 1.9 | Sorafenib (2.3) |
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA):
-
Mechanism: Disruption of penicillin-binding protein 2a (PBP2a) via thiazole-mediated membrane penetration .
Analytical Characterization
Spectroscopic Signatures
-
¹H NMR (DMSO-d₆, 400 MHz): δ 2.31 (s, 3H, CH₃), 7.45–8.12 (m, 8H, Ar-H), 10.21 (s, 1H, NH).
-
IR (KBr): 1715 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1340 cm⁻¹ (NO₂) .
Table 4: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 12.34, 7.89, 15.21 |
| β (°) | 98.7 |
| R-factor | 0.041 |
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume